molecular formula C18H21NO6S B2406417 Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate CAS No. 1023515-75-4

Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

Cat. No.: B2406417
CAS No.: 1023515-75-4
M. Wt: 379.43
InChI Key: SSOMNEBNGZAFGB-UHFFFAOYSA-N
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Description

Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO6S and its molecular weight is 379.43. The purity is usually 95%.
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Biological Activity

Overview

Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure includes a benzo[b]thiophene core, which is known for its biological activity. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.

  • Molecular Formula : C18H21NO6S
  • Molecular Weight : 379.43 g/mol
  • IUPAC Name : Ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Purity : Typically ≥ 95% .

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor activity. For instance:

  • IC50 Values : The compound exhibited an IC50 range between 23.2 to 49.9 μM against various cancer cell lines . This indicates a potent ability to inhibit cell proliferation.
  • Mechanism of Action : It was shown to induce apoptosis and necrosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound caused G2/M-phase and S-phase cell cycle arrest, suggesting that it interferes with the normal cell cycle progression .

Cytotoxicity and Selectivity

The cytotoxic effects were evaluated across different cancer cell lines:

CompoundCell LineIC50 (μM)
Ethyl 2...MCF-723.2
Ethyl 2...HeLa49.9
Ethyl 2...A54952.9

This table illustrates the varying levels of cytotoxicity across different cancer types, indicating a selective action against certain tumors.

Other Biological Activities

In addition to its antitumor effects, the compound has demonstrated:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown potential as an AChE inhibitor, which may have implications in neurodegenerative diseases like Alzheimer's .
  • Antiviral Activity : Preliminary findings suggest that derivatives of this compound may inhibit Hepatitis C virus (HCV) replication .

Case Studies and Research Findings

  • Study on Apoptosis Induction :
    • In vitro studies indicated that treatment with the compound led to significant apoptosis in cancer cells via mitochondrial pathways.
    • The study used annexin V staining and flow cytometry to quantify apoptotic cells.
  • Toxicological Assessment :
    • Toxicological evaluations revealed that while the compound is effective against cancer cells, it also poses risks of toxicity at higher concentrations.
    • Animal studies indicated that doses above a certain threshold resulted in liver enzyme elevation, suggesting hepatotoxicity .

Properties

IUPAC Name

ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S/c1-4-23-17(22)13-10-7-5-6-8-12(10)26-14(13)19-9-11-15(20)24-18(2,3)25-16(11)21/h9,19H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMNEBNGZAFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC=C3C(=O)OC(OC3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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